molecular formula C13H15N5O2 B2769757 N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide CAS No. 2320664-99-9

N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Cat. No.: B2769757
CAS No.: 2320664-99-9
M. Wt: 273.296
InChI Key: MJPWVILFYYOVGG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound consists of an azetidine ring substituted with a 3-methoxyphenyl group and a 2H-1,2,3-triazole moiety. The incorporation of these functional groups is significant for its biological activity, as both the triazole and azetidine structures are known to exhibit various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety can exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tubulin Polymerization : Triazole derivatives have been reported to destabilize microtubules, which is critical in cancer cell division. This mechanism is similar to that of known chemotherapeutic agents like paclitaxel.
  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

Case Studies

A study investigating the antiproliferative effects of various azetidine derivatives on MCF-7 breast cancer cells found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent activity . The specific activity of this compound is yet to be fully quantified but is expected to follow similar trends due to structural similarities with other active derivatives.

Antimicrobial Activity

The antimicrobial potential of triazole-containing compounds has been widely recognized. Research indicates that these compounds can act against a range of pathogens:

  • Mechanisms of Action : Triazoles can disrupt fungal cell membranes by inhibiting ergosterol synthesis, which is crucial for maintaining cell integrity. This mechanism has been well-studied in antifungal applications.
  • Broad Spectrum Activity : Compounds similar to this compound have shown efficacy against both gram-positive and gram-negative bacteria .

Data Summary

The following table summarizes key findings related to the biological activities associated with triazole derivatives:

Activity Type Mechanism References
AnticancerInhibition of tubulin polymerization
Targeting thymidylate synthase and HDACs
AntimicrobialDisruption of ergosterol synthesis
Broad-spectrum activity against pathogens

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-20-12-4-2-3-10(7-12)16-13(19)17-8-11(9-17)18-14-5-6-15-18/h2-7,11H,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPWVILFYYOVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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